
プラモレリン
概要
説明
科学的研究の応用
Pralmorelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating growth hormone release and its effects on metabolism.
Industry: Employed in the development of peptide-based drugs and diagnostic agents.
作用機序
プラルモレリンは、グレリン/成長ホルモン分泌促進物質受容体のアゴニストとして作用することによって効果を発揮します。この相互作用は、下垂体からの成長ホルモンの放出を刺激します。 このメカニズムは、受容体の活性化、それに続く成長ホルモン放出ホルモンの放出を伴い、次に成長ホルモンの分泌を刺激します . さらに、プラルモレリンは、成長ホルモンの放出を阻害するホルモンであるソマトスタチンを抑制します .
類似化合物:
グレリン: 成長ホルモン分泌促進物質受容体の天然のリガンド。
ヘキサレリン: 同様の作用機序を持つ、別の合成成長ホルモン放出ペプチド。
イパモレリン: 他のペプチドと比較して副作用が少ない、選択的な成長ホルモン分泌促進物質.
プラルモレリンの独自性: プラルモレリンは、成長ホルモン放出を刺激する高い効力と有効性のために、ユニークです。 これは、臨床的に導入された最初の合成ペプチドであり、その診断的および治療的可能性について広く研究されています .
将来の方向性
生化学分析
Biochemical Properties
Pralmorelin plays a crucial role in stimulating the release of growth hormone from the pituitary gland. It interacts with the ghrelin/growth hormone secretagogue receptor (GHSR) on the pituitary cells . This interaction triggers a cascade of biochemical reactions that lead to the secretion of growth hormone into the bloodstream. The primary biomolecules involved in this process include the GHSR, growth hormone, and various intracellular signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA) .
Cellular Effects
Pralmorelin exerts significant effects on various types of cells and cellular processes. In pituitary cells, it stimulates the release of growth hormone, which in turn influences numerous physiological processes including growth, metabolism, and cell repair . Pralmorelin also affects cell signaling pathways, particularly those involving the GHSR. This receptor activation leads to increased cAMP levels, which activate PKA and subsequently influence gene expression and cellular metabolism . Additionally, Pralmorelin has been shown to induce sensations of hunger and increase food intake in humans .
Molecular Mechanism
At the molecular level, Pralmorelin binds to the GHSR, a G-protein coupled receptor, on the surface of pituitary cells . This binding activates the receptor and triggers the G-protein signaling pathway, leading to the production of cAMP. The increase in cAMP levels activates PKA, which then phosphorylates various target proteins, leading to the release of growth hormone . Pralmorelin’s ability to increase plasma growth hormone levels is significantly lower in individuals with growth hormone deficiency compared to healthy individuals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pralmorelin have been observed to change over time. Acute administration of Pralmorelin markedly increases plasma growth hormone levels within minutes . The stability and degradation of Pralmorelin over longer periods have not been extensively studied.
Dosage Effects in Animal Models
The effects of Pralmorelin vary with different dosages in animal models. At lower doses, Pralmorelin effectively stimulates growth hormone release without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These effects highlight the importance of careful dosage optimization in both clinical and research settings .
Metabolic Pathways
Pralmorelin is involved in metabolic pathways related to growth hormone release. It interacts with enzymes and cofactors that regulate the synthesis and secretion of growth hormone . The metabolic pathways influenced by Pralmorelin include those involving cAMP and PKA, which play critical roles in cellular signaling and metabolism . Additionally, Pralmorelin’s effects on metabolic flux and metabolite levels are areas of active investigation .
Transport and Distribution
Pralmorelin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its localization and accumulation within target tissues, such as the pituitary gland, are essential for its biological activity . The transport mechanisms and distribution patterns of Pralmorelin are critical factors that influence its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of Pralmorelin is primarily within the pituitary cells, where it interacts with the GHSR on the cell surface . This localization is crucial for its activity in stimulating growth hormone release. Post-translational modifications and targeting signals may also play roles in directing Pralmorelin to specific cellular compartments . Understanding the subcellular localization of Pralmorelin provides insights into its mechanism of action and potential therapeutic applications .
準備方法
合成経路と反応条件: プラルモレリンは、固相ペプチド合成によって合成されます。これは、ペプチドの製造に一般的に使用される方法です。このプロセスは、固体樹脂に固定された増殖中のペプチド鎖に、保護されたアミノ酸を逐次的に付加することを含みます。 反応条件には、一般的に、ペプチド結合形成を促進するためのN、N'-ジイソプロピルカルボジイミドおよびヒドロキシベンゾトリアゾールなどのカップリング試薬の使用が含まれます .
工業生産方法: プラルモレリンの工業生産には、大規模な固相ペプチド合成、それに続く高速液体クロマトグラフィーを用いた精製が含まれます。 精製されたペプチドはその後凍結乾燥され、最終製品が得られます .
化学反応の分析
反応の種類: プラルモレリンは、以下を含むさまざまな化学反応を起こします。
酸化: プラルモレリン中のトリプトファン残基は、酸化されてオキシンドール誘導体になります。
還元: 還元反応は、ペプチド構造中に存在する場合、ジスルフィド結合で起こる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオトレイトールまたはその他の還元剤。
置換: アミノ酸誘導体とカップリング試薬.
生成される主な生成物:
酸化: オキシンドール誘導体。
還元: 還元されたペプチド形態。
置換: アミノ酸配列が修飾されたペプチド類似体.
4. 科学研究の応用
プラルモレリンは、広範囲の科学研究用途があります。
化学: ペプチド合成と修飾の研究のためのモデル化合物として使用されます。
生物学: 成長ホルモン放出の調節における役割と代謝への影響について調査されています。
医学: 成長ホルモン欠乏症の診断薬として使用され、低身長や小人症などの状態における潜在的な治療用途について研究されています.
類似化合物との比較
Ghrelin: A natural ligand for the growth hormone secretagogue receptor.
Hexarelin: Another synthetic growth hormone-releasing peptide with a similar mechanism of action.
Ipamorelin: A selective growth hormone secretagogue with fewer side effects compared to other peptides.
Uniqueness of Pralmorelin: Pralmorelin is unique due to its high potency and efficacy in stimulating growth hormone release. It was the first synthetic peptide of its class to be introduced clinically and has been extensively studied for its diagnostic and therapeutic potential .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLPPBUBKMZMT-RDRUQFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032404 | |
| Record name | Pralmorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-67-7 | |
| Record name | Pralmorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralmorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



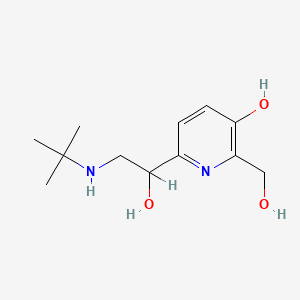
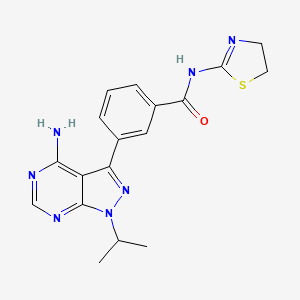
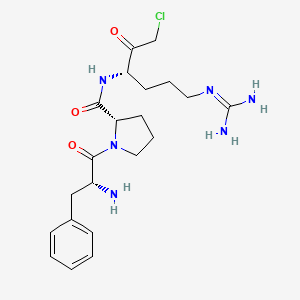
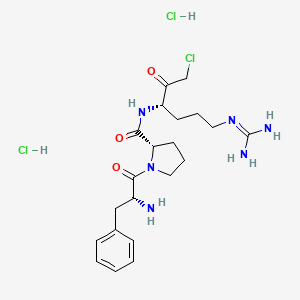

![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)




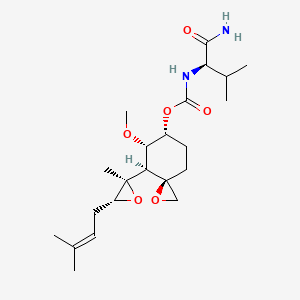
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)
